

A Technical Guide to Commercial Polycaprolactone Triol: Sources, Grades, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest							
Compound Name:	Polycaprolactone Triol						
Cat. No.:	B8821333	Get Quote					

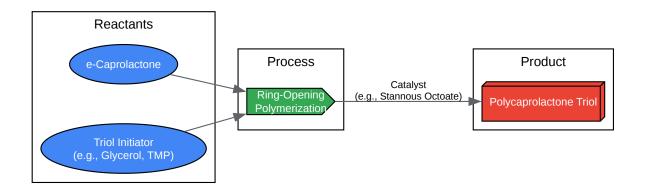
For Researchers, Scientists, and Drug Development Professionals

Polycaprolactone (PCL) triol, a biodegradable and biocompatible aliphatic polyester, is a versatile polymer extensively utilized in the biomedical and pharmaceutical fields. Its unique properties, including its low melting point, ease of processing, and compatibility with a wide range of other polymers, make it an ideal candidate for applications such as drug delivery systems, tissue engineering scaffolds, and the synthesis of high-performance polyurethanes. This technical guide provides a comprehensive overview of the commercial sources, available grades, and key applications of **polycaprolactone triol**, with a focus on providing practical information for researchers and professionals in drug development.

Commercial Sources and Grades

Polycaprolactone triol is commercially available from several chemical suppliers, each offering a range of grades with varying molecular weights and physical properties. The choice of a specific grade is critical as it directly influences the characteristics of the final product, such as its degradation rate, mechanical strength, and drug release profile. Below is a summary of some of the key commercial suppliers and the typical grades of **polycaprolactone triol** they offer.

Supplier	Grade/Pr oduct Name	Average Molecular Weight (Mn) (g/mol)	Hydroxyl Value (mg KOH/g)	Density (g/mL at 25 °C)	Softening /Melting Point (°C)	Viscosity
Sigma- Aldrich	Polycaprol actone triol	~300[1][2]	-	1.07[1]	10[1]	-
Polycaprol actone triol	~900	-	1.08	30	-	
Scientific Polymer Products	Poly(caprol actone)triol	~540[3]	310[3]	1.08 (at 40 °C)[3]	17[3]	180-230 cS (at 55 °C) [3]
Biosynth	Polycaprol actone triol	~500	-	-	-	-
Polycaprol actone triol	~850[4]	-	1.08	-	-	
Polycaprol actone triol	~1000	-	-	-	-	
Gantrade	Polycaprol actone polyols	310 - 4000 (range for diols, triols, and tetraols)[5]	-	-	-	-
Tri-iso	Polycaprol actone triols	Varies	Lower value indicates higher MW[6]	-	-	Lower than standard polyester triols[6]


Note: This table is a summary of available data and may not be exhaustive. Researchers should always refer to the specific technical data sheets provided by the supplier for the most accurate and up-to-date information.

Key Characteristics and Synthesis

Polycaprolactone triols are typically synthesized through the ring-opening polymerization of ε -caprolactone, initiated by a triol such as trimethylolpropane or glycerol.[6] This method allows for precise control over the molecular weight and results in a polymer with a narrow molecular weight distribution (low polydispersity).[6] The resulting **polycaprolactone triol**s are characterized by their hydroxyl value, which is a measure of the concentration of hydroxyl groups and is inversely proportional to the molecular weight.[6]

The structure of **polycaprolactone triol**, with its three hydroxyl end-groups, allows for the formation of crosslinked networks, leading to materials with enhanced mechanical properties and thermal stability compared to their linear diol counterparts.

Click to download full resolution via product page

Ring-Opening Polymerization of ε -Caprolactone to Synthesize **Polycaprolactone Triol**.

Experimental Protocols Synthesis of Polyurethane from Polycaprolactone Diol (A Representative Protocol)

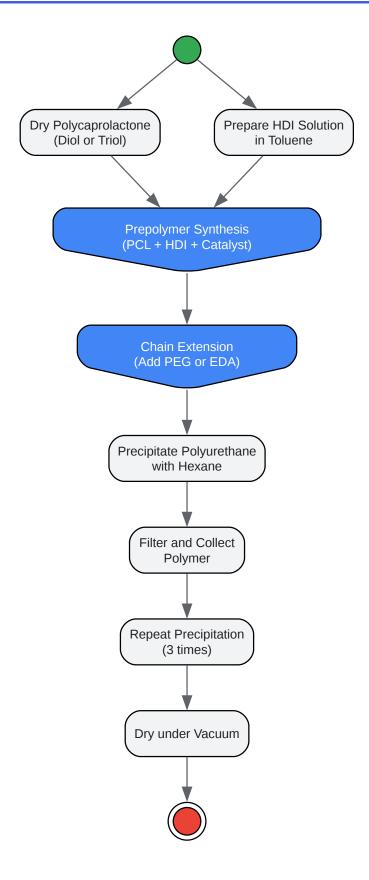
This protocol describes a two-step solution polymerization method for synthesizing polyurethanes using a polycaprolactone diol, which can be adapted for **polycaprolactone triol** to create crosslinked polyurethanes.[7]

Materials:

- Polycaprolactone diol (or triol)
- Toluene (dried over 4-Å molecular sieves)
- Hexamethylene diisocyanate (HDI)
- Stannous octoate (catalyst)
- Chain extender (e.g., polyethylene glycol (PEG) or ethylenediamine (EDA))
- Hexane

Procedure:

- Drying of PCL: Dry the polycaprolactone diol/triol under a nitrogen atmosphere at 160°C for 1 hour to remove any residual water.[7]
- · Prepolymer Synthesis:
 - In a reaction flask under a dry nitrogen atmosphere, dissolve HDI in toluene.
 - Add a solution of the dried PCL diol/triol in toluene dropwise to the HDI solution while stirring at 60°C.[7]
 - Add stannous octoate (0.1% v/v of the solvent) to the reaction mixture.[7]
 - Increase the temperature to 85°C and continue the reaction for 3 hours.
- Chain Extension:
 - Prepare a solution of the chain extender (PEG or EDA) in toluene.
 - Add the chain extender solution dropwise to the prepolymer solution while stirring.
 - Maintain the reaction at 85°C for at least 18 hours.[7]
- Precipitation and Purification:



- Cool the polymer solution to 0°C and add at least five times the volume of hexane to precipitate the polyurethane.[7]
- Filter the solution to collect the polymer.
- Repeat the precipitation step three times for purification.[7]
- Drying: Dry the final polyurethane product under vacuum at 50°C for 2 days.[7]

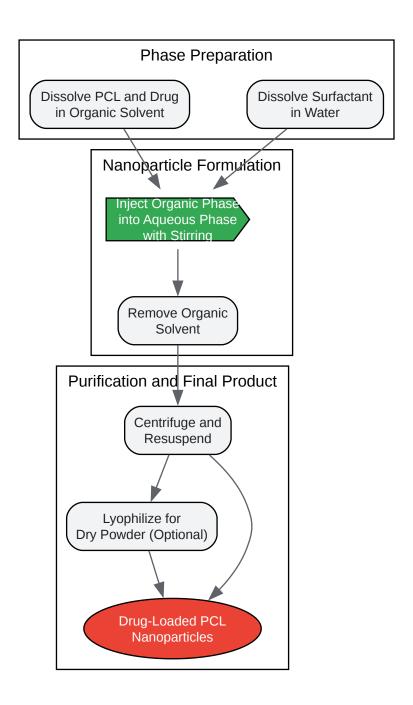
Click to download full resolution via product page

A generalized workflow for the synthesis of polyurethane using a polycaprolactone polyol.

Fabrication of Polycaprolactone Nanoparticles for Drug Delivery

This protocol outlines a nanoprecipitation (solvent displacement) method for preparing PCL nanoparticles, a common technique for encapsulating hydrophobic drugs.

Materials:


- Polycaprolactone (triol or other grades)
- Organic solvent (e.g., acetone, acetonitrile)
- Aqueous phase (e.g., deionized water)
- Surfactant (e.g., polyvinyl alcohol (PVA), Pluronic F68)
- Drug to be encapsulated

Procedure:

- Organic Phase Preparation: Dissolve the polycaprolactone and the hydrophobic drug in the organic solvent.
- Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.
- Nanoprecipitation:
 - Slowly inject the organic phase into the aqueous phase under continuous magnetic stirring.
 - The rapid diffusion of the solvent into the non-solvent phase leads to the precipitation of PCL as nanoparticles, entrapping the drug.
- Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension, typically using a rotary evaporator or by stirring at room temperature.
- Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any free drug or surfactant. Resuspend the nanoparticles in fresh aqueous solution.

• Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized (freeze-dried) to obtain a dry powder.

Click to download full resolution via product page

A schematic representation of the nanoprecipitation method for drug encapsulation in PCL nanoparticles.

Applications in Drug Development and Research

The unique properties of **polycaprolactone triol** make it a valuable material for various applications in the pharmaceutical and biomedical fields.

- Drug Delivery: PCL's biodegradability and biocompatibility make it an excellent candidate for developing controlled drug delivery systems.[4][8][9] PCL-based nanoparticles, microspheres, and implants can provide sustained release of a wide range of therapeutic agents, from small molecules to biologics. The use of PCL triol can lead to the formation of more stable and crosslinked drug delivery matrices.
- Tissue Engineering: PCL is widely used to fabricate scaffolds for tissue engineering due to its
 ability to support cell adhesion, proliferation, and differentiation.[8][10] Scaffolds can be
 produced using various techniques, including solvent casting, particulate leaching, and 3D
 printing. The mechanical properties and degradation rate of these scaffolds can be tailored
 by selecting the appropriate grade of PCL triol and by blending it with other polymers.
- Polyurethane Synthesis: Polycaprolactone triols are key components in the synthesis of high-performance polyurethanes.[6] These polyurethanes exhibit excellent hydrolytic stability, UV resistance, and mechanical properties, making them suitable for a variety of biomedical applications, including coatings for medical devices and as components of implantable materials.[6]

Conclusion

Polycaprolactone triol is a highly versatile and valuable biomaterial for researchers, scientists, and drug development professionals. Its commercial availability in a range of grades provides the flexibility to tailor material properties for specific applications. A thorough understanding of the different commercial sources, the key characteristics of the available grades, and the established experimental protocols is essential for the successful development of innovative drug delivery systems, tissue engineering scaffolds, and advanced biomedical materials. As research in these fields continues to advance, the demand for well-characterized and high-quality **polycaprolactone triol** is expected to grow, further solidifying its role as a cornerstone of modern biomedical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 聚己内酯三醇 average Mn ~300 | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Poly(caprolactone)triol scipoly.com [scipoly.com]
- 4. Polycaprolactone triol average Mn -850 | 37625-56-2 | FP170449 [biosynth.com]
- 5. gantrade.com [gantrade.com]
- 6. Polycaprolactone Triols | Polyurethanes | Request Quote or Sample [tri-iso.com]
- 7. Synthesis and Characterization of Polycaprolactone-Based Polyurethanes for the Fabrication of Elastic Guided Bone Regeneration Membrane PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Tissue Engineering Scaffolds from Poly Caprolactone (PCL) and Its Microscopic Analysis [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. Polycaprolactone for Hard Tissue Regeneration: Scaffold Design and In Vivo Implications | MDPI [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to Commercial Polycaprolactone Triol: Sources, Grades, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8821333#commercial-sources-and-grades-of-polycaprolactone-triol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com